3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like poly adp ribose polymerase-1 (parp-1) which plays a crucial role in processes such as dna damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
It can be inferred from related studies that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting the activity of parp-1 . This inhibition could lead to the accumulation of DNA damage, leading to cell apoptosis.
Result of Action
Similar compounds have been known to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzofuro[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuro[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent, making it a candidate for cancer research.
Organic Electronics: It can be used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
Materials Science: The unique structure of this compound makes it suitable for the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Furo[2,3-d]pyrimidinone: Exhibits analgesic and antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Used in cancer treatment due to its selective inhibition of cyclin-dependent kinases.
Uniqueness
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific benzofuro[3,2-d]pyrimidine core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where specific electronic properties are crucial.
Properties
IUPAC Name |
3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-15-14-13(11-8-4-5-9-12(11)21-14)17-16(20)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYYIDYWJLEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.